molecular formula C12H12N4O2 B8582131 N-Methyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89541-71-9

N-Methyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea

Cat. No. B8582131
CAS RN: 89541-71-9
M. Wt: 244.25 g/mol
InChI Key: BFCCETQMEXOHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89541-71-9

Product Name

N-Methyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-methyl-3-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]urea

InChI

InChI=1S/C12H12N4O2/c1-13-12(18)16-9-4-2-8(3-5-9)10-6-15-11(17)7-14-10/h2-7H,1H3,(H,15,17)(H2,13,16,18)

InChI Key

BFCCETQMEXOHOL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrochloride (1.0 g) was suspended in dimethylformamide (30 ml) and triethylamine (1.2 ml) was added. The dark solution was filtered. Methyl isocyanate (0.53 ml) was added and the mixture was stirred for 17 hours at room temperature. The mixture was evaporated to dryness and the black residue washed with water; the insoluble material was collected by filtration and then reprecipitated from dimethylformamide solution with water. The precipitate was filtered off and the filtrate evaporated to dryness. The cream-coloured residue was collected to afford the title compound, m.p. >300° C.; C12H12N4O2Calculated: C 59.01; H 4.95; N 22.94: Found: C 59.09; H 4.94; N 22.90: νmax (liquid paraffin) 1675, 1642 cm-1 ; N.m.r. δ(DMSO-d6) 2.76 (d, 3H, CH3), 5.98 (q 1H, --NHCH3), 7.91, 8.08 (2d, 2H, pyridine H's).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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